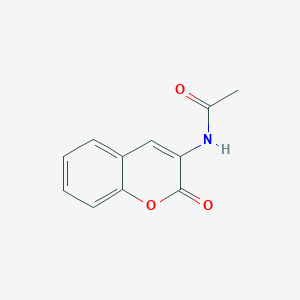

3-Acetamidocumarina

Descripción general

Descripción

La 3-Acetamidocumarina es un derivado de la cumarina, un compuesto natural que se encuentra en muchas plantas. Es conocida por sus propiedades antioxidantes y se utiliza en diversas aplicaciones científicas. La fórmula molecular de la this compound es C11H9NO3, y tiene un peso molecular de 203.19 g/mol .

Aplicaciones Científicas De Investigación

La 3-Acetamidocumarina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de diversos derivados de cumarina.

Biología: El compuesto exhibe propiedades antioxidantes, lo que lo hace útil en estudios relacionados con el estrés oxidativo y el daño celular.

Industria: Se utiliza como matriz en el análisis MALDI TOF-MS de muestras de polietilenglicol.

Mecanismo De Acción

El mecanismo de acción de la 3-acetamidocumarina implica su interacción con diversos objetivos moleculares y vías. Se sabe que ejerce sus efectos a través de la actividad antioxidante, eliminando radicales libres y reduciendo el estrés oxidativo. Esta actividad es crucial para proteger las células del daño y mantener la homeostasis celular .

Análisis Bioquímico

Biochemical Properties

It is known that 3-Acetamidocoumarin plays an important role in biology and medicine . It has physiological effects and has been used for research of various diseases such as burns, brucellosis-rheumatic diseases, and cancer

Cellular Effects

Some studies suggest that coumarin derivatives, which 3-Acetamidocoumarin is a part of, show cytotoxic activity against lung, colon, and breast cancer cell lines

Molecular Mechanism

It is known that coumarins can interact with DNA by means of intercalation between two base pairs of DNA . There they form cross linkage between two chains of DNA molecule, which is responsible for the carcinogenic and mutagenic effects

Temporal Effects in Laboratory Settings

It is known that 3-Acetamidocoumarin is a solid substance that is stored at room temperature

Métodos De Preparación

La 3-Acetamidocumarina se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción del salicilaldehído con N-acetilglicina . Esta reacción suele producirse en condiciones suaves y genera el producto deseado con alta eficiencia. Los métodos de producción industrial a menudo utilizan rutas sintéticas similares, pero a mayor escala, asegurando la pureza y consistencia del compuesto.

Análisis De Reacciones Químicas

La 3-Acetamidocumarina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción a menudo involucran reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen los halógenos y los nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo de cumarina .

Comparación Con Compuestos Similares

La 3-Acetamidocumarina se puede comparar con otros derivados de cumarina como:

3-Aminocumarina: Similar en estructura, pero con un grupo amino en lugar de un grupo acetamido.

4-Hidroxocumarina: Conocida por sus propiedades anticoagulantes.

6-Acetilcumarina: Otro derivado con diferentes grupos funcionales que afectan su reactividad y aplicaciones.

La singularidad de la this compound radica en sus grupos funcionales específicos, que confieren propiedades químicas y actividades biológicas distintas .

Propiedades

IUPAC Name |

N-(2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYLCCJIDYSFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228528 | |

| Record name | 3-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-30-6 | |

| Record name | 3-Acetamidocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 779-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key advantage of the novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) using 3-acetamidocoumarin as an intermediate?

A1: The novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) utilizing 3-acetamidocoumarin as an intermediate eliminates the need for separating structural isomers during the reaction sequence. [] This streamlines the synthesis process compared to previously reported methods. []

Q2: How can 3-acetamidocoumarins be used to synthesize more complex heterocyclic structures?

A2: 3-Acetamidocoumarins serve as valuable precursors in synthesizing π-extended N-heterocycles, including pyrrolo-coumarin cores. [] This synthesis involves a rhodium(III)-catalyzed C-H activation reaction with internal alkynes, utilizing the -COCH3 group in 3-acetamidocoumarins as a traceless directing group. [] The resulting pyrrolo-coumarins can be further functionalized through subsequent C-H and N-H coupling reactions, leading to diverse and complex heterocyclic structures. []

Q3: What is a simple and efficient method for synthesizing 3-aminocoumarins on a large scale?

A3: 3-Aminocoumarins can be synthesized efficiently on a large scale by treating 3-acetamidocoumarins with sulfuric acid. [] This method offers a straightforward approach for obtaining this valuable coumarin derivative.

Q4: How does the photochemical reactivity of coumarin differ from that of α-pyrone and 2(5H)-furanone?

A4: While α-pyrone, 2(5H)-furanone, and coumarin can all undergo ring-opening and ring-contraction reactions upon UV irradiation, coumarin exhibits an additional photochemical pathway. [] Specifically, coumarin can undergo photodecomposition to form benzofurane and carbon monoxide, a reaction observed in the gaseous phase. [] This distinct reactivity highlights the influence of the benzene ring fused to the lactone moiety in coumarin.

Q5: Are there any notable applications of the synthesized pyrrolo-coumarin compounds?

A5: Research suggests that at least one pyrrolo-coumarin derivative, compound 3da, demonstrates potential as a fluorescent sensor for differentiating between Cr(III) and Cr(VI) ions. [] This finding highlights the potential of these compounds in environmental monitoring and analytical chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)

![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)